(4-Fluoro-2-methoxyphenyl)(morpholino)methanone
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Overview
Description
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H14FNO3. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals . This compound is characterized by the presence of a fluoro group, a methoxy group, and a morpholino group attached to a methanone backbone.
Preparation Methods
The synthesis of (4-Fluoro-2-methoxyphenyl)(morpholino)methanone typically involves the reaction of 4-fluoro-2-methoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The morpholino group can also play a role in modulating its pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
(4-Fluoro-2-methoxyphenyl)(morpholino)methanone can be compared with other similar compounds, such as:
(2-Fluorophenyl)(morpholino)methanone: This compound has a similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
(4-Fluorophenyl)(morpholino)methanone: This compound lacks the methoxy group and may have different chemical and biological properties.
Properties
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBUYDNZQIFKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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